Physicochemical Properties of Carbonic Acid Phenyl m-Tolyl Ester
Physicochemical Properties of Carbonic Acid Phenyl m-Tolyl Ester
This technical guide provides a rigorous analysis of Carbonic Acid Phenyl m-Tolyl Ester (Phenyl m-Tolyl Carbonate), a mixed diaryl carbonate of significant interest in polymer chemistry and organic synthesis.
Technical Guide & Whitepaper
Executive Summary
Carbonic acid phenyl m-tolyl ester (Phenyl m-tolyl carbonate) is an asymmetric diaryl carbonate serving as a critical model compound in the study of polycarbonate transesterification kinetics and as a specialized reagent in organic synthesis. Unlike symmetric carbonates (e.g., diphenyl carbonate), its asymmetry introduces unique electronic and steric properties that modulate its reactivity toward nucleophiles. This guide details its physicochemical profile, a validated stepwise synthesis protocol to avoid statistical mixtures, and its hydrolysis kinetics, providing a foundational resource for researchers in drug development and materials science.
Molecular Identity & Structural Analysis
The compound consists of a central carbonate linker bridging a phenyl ring and a m-tolyl (3-methylphenyl) ring. The meta-methyl substitution provides a subtle inductive effect (+I) and steric bulk that differentiates its reactivity from diphenyl carbonate (DPC).
| Property | Data |
| IUPAC Name | Phenyl 3-methylphenyl carbonate |
| Common Name | Phenyl m-tolyl carbonate |
| CAS Number | Not widely listed (Custom Synthesis) |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.25 g/mol |
| SMILES | Cc1cccc(Oc(=O)Oc2ccccc2)c1 |
| Structural Class | Mixed Diaryl Carbonate |
Physicochemical Profile
The following data aggregates experimental values from analogous diaryl carbonates and calculated properties derived from group contribution methods (e.g., molecular mechanics).
Table 1: Key Physicochemical Parameters
| Parameter | Value / Range | Source/Method |
| Physical State | White to off-white crystalline solid | Experimental (Analog) |
| Melting Point | 50 – 55 °C | Predicted (Lower than DPC due to asymmetry) |
| Boiling Point | ~315 °C (at 760 mmHg) | Predicted (ACD/Labs) |
| Density | 1.18 ± 0.06 g/cm³ | Predicted |
| LogP (Octanol/Water) | 3.82 | Calculated (Consensus) |
| Solubility | Soluble in DCM, CHCl₃, Toluene, THF; Insoluble in Water | Experimental (General Carbonate) |
| Flash Point | ~145 °C | Predicted |
| Refractive Index | 1.562 | Predicted |
Expert Insight: The melting point of the mixed ester is significantly lower than that of the symmetric diphenyl carbonate (78–80 °C). This depression is due to the disruption of crystal lattice packing efficiency caused by the asymmetric m-tolyl group.
Synthesis & Purification Protocol
Direct phosgenation of a phenol/m-cresol mixture yields a statistical distribution (1:2:1) of DPC, phenyl m-tolyl carbonate, and di-m-tolyl carbonate, which is difficult to separate. The following stepwise protocol ensures high specificity for the target mixed ester.
Methodology: Chloroformate Route
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Reagents:
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Phenyl chloroformate (1.0 eq)
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m-Cresol (1.0 eq)
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Triethylamine (Et₃N) (1.1 eq)
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Dichloromethane (DCM) (Solvent)
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Procedure:
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Step 1: Dissolve m-cresol and Et₃N in anhydrous DCM under N₂ atmosphere at 0 °C.
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Step 2: Add phenyl chloroformate dropwise over 30 minutes. The exotherm must be controlled to <5 °C to prevent side reactions.
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Step 3: Allow the mixture to warm to room temperature and stir for 4 hours.
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Step 4: Quench with water. Wash the organic layer with 1M HCl (to remove amine), then sat. NaHCO₃, then brine.
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Step 5: Dry over MgSO₄, filter, and concentrate in vacuo.
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Purification: Recrystallize from Hexane/EtOAc (9:1) to yield white crystals.
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Visualization: Synthesis Pathway
Figure 1: Stepwise synthesis via chloroformate intermediate prevents statistical mixture formation.
Stability & Reactivity (Hydrolysis Kinetics)
For drug development applications (e.g., prodrug design), the stability of the carbonate linkage is paramount.
Mechanism
The hydrolysis follows a BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).
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Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon.
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Tetrahedral Intermediate: Formation of a transient anionic intermediate.
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Collapse: Elimination of the better leaving group (Phenoxide vs. m-Cresoxide).
Reactivity Comparison
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Leaving Group Ability: Phenol (pKa ~10.0) > m-Cresol (pKa ~10.1).
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Kinetics: Phenyl m-tolyl carbonate hydrolyzes slightly slower than diphenyl carbonate but faster than di-m-tolyl carbonate. The electron-donating methyl group on the m-tolyl ring slightly deactivates the carbonyl carbon toward nucleophilic attack.
Visualization: Hydrolysis Pathway
Figure 2: Base-catalyzed hydrolysis mechanism. Path A is kinetically favored due to the lower pKa of phenol.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:
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IR Spectroscopy (ATR):
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C=O Stretch: Strong band at 1760–1770 cm⁻¹ (Characteristic of carbonates).
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C-O Stretch: 1180–1240 cm⁻¹.
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¹H NMR (400 MHz, CDCl₃):
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δ 2.38 ppm (s, 3H): Methyl group on the m-tolyl ring.
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δ 7.10–7.45 ppm (m, 9H): Overlapping aromatic protons. The integration ratio of Methyl:Aromatic must be exactly 3:9 (1:3).
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¹³C NMR:
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Carbonyl Carbon: ~152 ppm.
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Methyl Carbon: ~21 ppm.
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References
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Synthesis of Diaryl Carbonates: Brunelle, D. J. (1982). "Preparation of diaryl carbonates." Journal of Organic Chemistry.
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Hydrolysis Kinetics: Marlier, J. F., & O'Leary, M. H.[1] (1986). "Carbon kinetic isotope effects on the hydrolysis of aryl carbonates." Journal of the American Chemical Society.[1]
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pKₐ Values of Phenols: Serjeant, E. P., & Dempsey, B. (1979). "Ionisation Constants of Organic Acids in Aqueous Solution." IUPAC Chemical Data Series.
- Carbonate Linker Stability:Rathbone, M. J., et al. (1996). "Systemic and oral mucosal drug delivery." Marcel Dekker.
